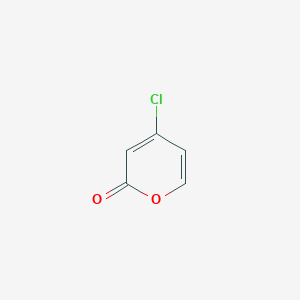

4-Chloro-2H-pyran-2-one

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-chloropyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClO2/c6-4-1-2-8-5(7)3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIHIXRSIJUOGPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=O)C=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20448682 | |

| Record name | 4-Chloro-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129660-02-2 | |

| Record name | 4-Chloro-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2H-pyran-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Chloro 2h Pyran 2 One and Analogous Chlorinated Pyranones

Direct Synthetic Approaches to 4-Chloro-2H-pyran-2-one

Currently, there is a lack of specific and direct documented synthetic routes for the preparation of the unsubstituted this compound in prominent scientific literature. Research has largely focused on the synthesis of its substituted derivatives, which offer a broader scope for structural modification and application in organic synthesis.

Methodologies for Chlorinated 2H-Pyran-2-one Derivatives

The synthesis of chlorinated 2H-pyran-2-one derivatives has been successfully achieved through various strategies, primarily involving the chlorination of pre-existing pyranone rings or the cyclization of chlorinated precursors. These methods provide access to a range of functionalized chlorinated pyranones.

One of the most well-established routes to a chlorinated pyranone is the synthesis of 4-Chloro-6-methyl-2H-pyran-2-one, often derived from dehydroacetic acid (DHA). This compound serves as a crucial intermediate for the synthesis of various other heterocyclic systems. For instance, it has been utilized as a starting material for the preparation of pyrazoline and pyrazole (B372694) derivatives with potential antimicrobial activity. asianpubs.org The reaction of 4-chloro-3-ethynyl-6-methyl-2H-pyran-2-one with compounds containing an active methylene (B1212753) group further highlights the utility of these chlorinated pyranones as building blocks in carbon-carbon bond formation reactions. clockss.org The synthesis of 1H-pyrano[4,3-b]quinoline derivatives has also been achieved starting from 4-chloro-3-(1-chlorovinyl)-6-methyl-2H-pyran-2-one. clockss.org

Dehydroacetic acid (3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one) is a versatile and widely used precursor for the synthesis of a variety of pyran-2-one derivatives, including chlorinated analogues. scispace.comclockss.orgresearchgate.net The reactivity of DHA at its various sites allows for a range of chemical transformations. clockss.orgclockss.org

A common strategy for the synthesis of chlorinated pyranones from DHA involves the use of chlorinating agents. For example, the reaction of dehydroacetic acid with phosphorus pentachloride can selectively chlorinate the 4-position, leading to the formation of 4-chloro-3-(1-chlorovinyl)-6-methyl-2H-pyran-2-one. oup.com This derivative can then be used to synthesize pyranopyrazolones. oup.com Another approach involves the use of the Vilsmeier-Haack reagent, which can be used to synthesize 3-chloro-4-hydroxy-6-methyl-2H-pyran-2-one by replacing the acetyl group with a chlorine atom. This modification alters the electrophilicity of the molecule.

The following table summarizes the synthesis of chlorinated pyranones from dehydroacetic acid:

| Starting Material | Reagent | Product | Reference(s) |

| Dehydroacetic acid | Phosphorus pentachloride | 4-Chloro-3-(1-chlorovinyl)-6-methyl-2H-pyran-2-one | oup.com |

| Dehydroacetic acid | Vilsmeier-Haack reagent | 3-Chloro-4-hydroxy-6-methyl-2H-pyran-2-one |

β-Chlorovinyl ketones have emerged as valuable and versatile building blocks in the synthesis of functionalized 2H-pyran-2-ones. frontiersin.org These precursors can undergo a variety of transformations, often in a one-pot fashion, to yield highly substituted pyranone rings. nih.govnih.govacs.orgacs.orgresearchgate.netresearchgate.net

One prominent method involves the direct conjugate addition of various nucleophiles to β-chlorovinyl ketones. For example, the reaction of β-chlorovinyl ketones with imino esters in the presence of a hard base like LiHMDS leads to the formation of 2-imino-pyranones, which can be further transformed into highly substituted pyrrole (B145914) derivatives. nih.govacs.orgacs.org This approach involves a sequence of conjugate addition, elimination, and lactonization. nih.govacs.org

Another strategy utilizes the soft α-vinyl enolization of (E)-β-chlorovinyl ketones to generate scispace.comcumulenol intermediates. These intermediates can then react with a carbon-based nucleophile, leading to the cyclization and formation of 2H-pyran-2-ones in a one-pot synthesis. scispace.comnih.gov Furthermore, a base-promoted annulation of β-chlorovinyl ketones with active methylene compounds provides a facile route to polysubstituted 2H-pyran-2-ones and phenols. researchgate.net Palladium-catalyzed domino reactions involving β-chlorovinyl ketones have also been developed for the synthesis of complex heterocyclic systems. rsc.org

The table below outlines different approaches using β-chlorovinyl ketones for pyranone synthesis:

| Reaction Type | Key Reagents/Intermediates | Product Type | Reference(s) |

| Direct Conjugate Addition | Imino esters, LiHMDS | 2-Imino-pyranones | nih.govacs.orgacs.org |

| Soft α-Vinyl Enolization | Et3N, PPh3, Carbon nucleophile | 2H-Pyran-2-ones | scispace.comnih.gov |

| Base-Promoted Annulation | Active methylene compounds | Polysubstituted 2H-pyran-2-ones | researchgate.net |

| Palladium-Catalyzed Domino Reaction | Alkene-tethered indoles | Furan-bearing indolo[2,1-α]isoquinolines | rsc.org |

Cyclization reactions provide a powerful tool for the construction of the pyran ring system, and several methods have been developed to yield chlorinated dihydropyran derivatives. These methods often involve the reaction of unsaturated alcohols with aldehydes or epoxides in the presence of a Lewis acid.

A notable example is the Prins-type cyclization reaction. The reaction of homopropargylic alcohols with aldehydes or ketones in the presence of a Lewis acidic chloroaluminate ionic liquid, such as 1-n-Butyl-3-methylimidazolium chloroaluminate, affords 4-chloro-5,6-dihydro-2H-pyran derivatives in good yields and under mild conditions. orientjchem.org Similarly, ytterbium(III) chloride has been shown to be an effective catalyst for the cyclization of epoxides with homopropargyl alcohols, producing 4-chloro-dihydropyran derivatives. orientjchem.org The proposed mechanism for this transformation involves the Lewis acid-mediated opening of the epoxide ring, followed by nucleophilic attack by the alcohol and subsequent cyclization, with the chloride ion from the catalyst acting as the nucleophile to install the chlorine atom at the 4-position. orientjchem.org

The Prins cyclization has also been employed in the synthesis of 4-chlorotetrahydropyrans, which are valuable intermediates for natural product synthesis. beilstein-journals.org For instance, a BiCl3-catalyzed microwave-assisted Prins cyclization of a homoallylic alcohol with an aldehyde has been used to synthesize a 4-chloro-cis-2,6-disubstituted tetrahydropyran (B127337) as a single diastereomer. nih.gov

Utility of β-Chlorovinyl Ketones as Precursors to Functionalized 2H-Pyran-2-ones

Advanced Synthetic Techniques in Pyranone Synthesis

Modern synthetic organic chemistry has introduced a range of advanced techniques that have been applied to the synthesis of pyranones, offering improvements in efficiency, selectivity, and environmental impact. researchgate.netresearchgate.net While not always specific to chlorinated derivatives, these methods hold significant potential for their synthesis.

Microwave-assisted synthesis has been utilized to accelerate reactions and improve yields in the preparation of pyranone derivatives. researchgate.net This technique can be particularly beneficial for reactions that require elevated temperatures.

Organocatalysis, especially using N-Heterocyclic Carbenes (NHCs), has emerged as a powerful tool for the synthesis of 2-pyrones. researchgate.netmdpi.com NHC catalysis can facilitate various cycloaddition reactions to construct the pyranone ring with high efficiency and selectivity. researchgate.net

Transition-metal catalysis, particularly with palladium, has been extensively explored for pyranone synthesis. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, can be employed to construct key intermediates that are then cyclized to form the pyranone ring. nih.gov These methods offer a high degree of control over the substitution pattern of the final product.

One-Pot Reaction Strategies

For instance, one-pot multicomponent reactions have been developed for the synthesis of various 4H-pyran derivatives. researchgate.netmjbas.com A notable example involves the reaction of an aromatic aldehyde, a β-ketoester or β-diketone, which can be catalyzed by various catalysts. researchgate.net In a specific application, 4-chlorobenzaldehyde (B46862) has been used as a reactant to produce 4H-pyran derivatives bearing a chlorophenyl group. researchgate.netmjbas.com

Another relevant one-pot approach involves the synthesis of pyranone derivatives from β-chlorovinyl ketones. This method proceeds through a sequence of conjugate addition/elimination/lactonization, leading to highly functionalized pyranones in good to excellent yields. Current time information in Bangalore, IN. The versatility of this strategy suggests its potential applicability to the synthesis of chlorinated pyranones.

Furthermore, one-pot three-component reactions have been employed to synthesize complex heterocyclic systems incorporating a pyranone ring. For example, the reaction of 4-hydroxy-6-methyl-2H-pyran-2-one, arylglyoxals, and acetamide (B32628) can furnish acetamides with a pyranone moiety. beilstein-journals.org While not yielding a simple chlorinated pyranone, these methods highlight the power of one-pot strategies in constructing complex molecules from simple precursors. The synthesis of functionalized indole (B1671886) derivatives has also been achieved through a one-pot, three-component domino reaction involving an arylamine, an arylglyoxal, and a 1,3-dicarbonyl compound like 4-hydroxy-6-methyl-2H-pyran-2-one, sometimes resulting in products with a chlorophenyl substituent. semanticscholar.org

The table below summarizes representative one-pot syntheses of pyranone derivatives, some of which feature chlorine substitution.

| Product | Starting Materials | Catalyst/Reagents | Solvent | Yield |

| Diethyl 4-(4-chlorophenyl)-2,6-dimethyl-4H-pyran-3,5-dicarboxylate | 4-Chlorobenzaldehyde, Ethyl acetoacetate | Nd2O3 | H2O/EtOH (1:1) | 93% |

| 3-(3-(4-Chlorophenyl)-5-methyl-1H-indol-2-yl)-4-hydroxy-6-methyl-2H-pyran-2-one | 4-Methylaniline, 1-(4-Chlorophenyl)-2-hydroxyethan-1-one, 4-Hydroxy-6-methyl-2H-pyran-2-one | p-Toluenesulfonic acid | Toluene | 85% |

| N-(2-(4-Chlorophenyl)-1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxoethyl)acetamide | 4-Hydroxy-6-methyl-2H-pyran-2-one, (4-Chlorophenyl)glyoxal, Acetamide | None (reflux) | Acetonitrile | Good |

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields, cleaner reactions, and shorter reaction times compared to conventional heating methods. arkat-usa.org This technology has been successfully applied to the synthesis of a variety of heterocyclic compounds, including chlorinated pyranones and their analogs.

A significant example is the bismuth chloride (BiCl3) mediated microwave-assisted synthesis of 4-chloro-5,6-dihydro-2H-pyran derivatives. This reaction involves the coupling of aldehydes or ketones with homopropargylic alcohols. The use of microwave irradiation dramatically reduces the reaction time to mere seconds, while providing excellent yields of the corresponding dihydropyrans. The proposed mechanism involves the attack of the homopropargylic alcohol on the carbonyl carbon, followed by cyclization to form a dihydropyran carbonium ion, which is then trapped by a chloride ion to yield the 4-chloro substituted product.

Microwave irradiation has also been effectively used in the synthesis of pyran-2,4-dione derivatives. For example, the dimerization and cyclization of ethyl benzoylacetate can be promoted by acetic acid under microwave irradiation to produce a substituted pyran-2,4-dione. jyu.fi This pyran-2,4-dione can then be further functionalized, for instance, by reaction with 4-chloroaniline (B138754) to introduce a chlorinated substituent. jyu.fi

Furthermore, microwave-assisted conditions have proven to be highly efficient for the synthesis of various compounds containing the 2H-pyran-2-one skeleton. arkat-usa.org These methods are often highlighted for their green chemistry attributes, such as being solvent-free in some cases. researchgate.net The application of microwaves has also been beneficial in Diels-Alder reactions involving 2H-pyran-2-ones, showcasing the broad utility of this technology in pyranone chemistry. arkat-usa.org

The following table presents examples of microwave-assisted syntheses of chlorinated pyranone analogs.

| Product | Starting Materials | Catalyst/Reagents | Conditions | Yield |

| 4-Chloro-2-phenyl-5,6-dihydro-2H-pyran | Benzaldehyde, 3-Butyn-1-ol | BiCl3 | Microwave, 20s | 70% |

| (E)-3-((4-Chloroanilino)(phenyl)methylene)-6-phenyl-2H-pyran-2,4(3H)-dione | (E)-3-(Hydroxy(phenyl)methylene)-6-phenyl-2H-pyran-2,4(3H)-dione, 4-Chloroaniline | None | Ethanol, Microwave | Excellent |

| 2-((2S,3S)-3-((1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-3,6-dihydro-2H-pyran-2-yl)-3-phenylthiazolidin-4-one derivatives | (2S,3S)-3-((1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-3,6-dihydro-2H-pyran-2-carbaldehyde, Mercapto acids, Primary amines | ZnCl2 | Microwave, 5-10 min | Good |

Reactivity and Advanced Synthetic Transformations of 4 Chloro 2h Pyran 2 One

Nucleophilic Substitution Reactions

The 2H-pyran-2-one ring is susceptible to nucleophilic attack at positions C2, C4, and C6. clockss.org For 4-Chloro-2H-pyran-2-one, the chlorine atom at the C4 position provides a reactive site for nucleophilic substitution.

Reactions Involving the Chlorine Substituent

The chlorine atom at the C4 position of this compound is a key site for nucleophilic substitution reactions. This reactivity allows for the introduction of a wide array of functional groups onto the pyrone ring. The electron-deficient nature of the C4 carbon, enhanced by the adjacent oxygen and carbonyl group, facilitates the displacement of the chloride ion by various nucleophiles. researchgate.netnih.gov For example, Sonogashira cross-coupling reactions have been successfully employed to introduce alkynyl groups at the C4 position, although the reaction with 6-chloro-2-pyrone under similar conditions leads to decomposition. researchgate.net This highlights the specific reactivity of the C4 position in the 4-chloro isomer.

Reactions with Diverse Nucleophiles (Carbon, Nitrogen, Oxygen, Sulfur)

A variety of nucleophiles, including those based on carbon, nitrogen, oxygen, and sulfur, can displace the chlorine atom at the C4 position of this compound.

Carbon Nucleophiles: Carbanions, such as those derived from active methylene (B1212753) compounds or organometallic reagents, can attack the C4 position, leading to the formation of new carbon-carbon bonds. clockss.orgchim.it These reactions are fundamental in building more complex molecular scaffolds.

Nitrogen Nucleophiles: Amines are effective nucleophiles for the substitution of the C4-chloro group. clockss.orgbeilstein-journals.org This reaction is a common method for the synthesis of 4-amino-2H-pyran-2-one derivatives. The reaction conditions can influence the outcome; for instance, the reaction of 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250) with anilines in the presence of a weak base leads to selective displacement of the chloride. researchgate.net

Oxygen Nucleophiles: Alkoxides and hydroxides can react at the C4 position, although these reactions can sometimes lead to ring-opening of the pyrone. The outcome is often dependent on the reaction conditions and the specific substrate.

Sulfur Nucleophiles: Thiolates are also capable of displacing the chlorine atom, providing access to 4-thio-substituted 2H-pyran-2-ones.

The reactivity of these nucleophiles is influenced by their nucleophilicity, steric hindrance, and the reaction conditions employed.

Formation of Arylamino-2H-pyran-2-one Derivatives

A significant application of the nucleophilic substitution reactivity of this compound is the synthesis of 4-arylamino-2H-pyran-2-one derivatives. These compounds are valuable intermediates in the synthesis of more complex heterocyclic systems. clockss.org The reaction typically involves the treatment of this compound with an aniline (B41778) derivative. 222.29.77 For example, the reaction of 4-chloro-3-(1-chlorovinyl)-6-methyl-2H-pyran-2-one with anilines can yield 3-acetyl-4-arylaminopyrones, which can be further cyclized to pyrano[4,3-b]quinoline derivatives. clockss.org The electronic nature of the substituents on the aniline can influence the reaction outcome. clockss.org

Table 1: Synthesis of 4-Arylamino-2H-pyran-2-one Derivatives

| Reactant 1 | Reactant 2 | Product | Reference |

| 4-Chloro-3-(1-chlorovinyl)-6-methyl-2H-pyran-2-one | Anilines | 3-Acetyl-4-arylaminopyrones | clockss.org |

| This compound | Arylamines | 4-Arylamino-2H-pyran-2-ones | 222.29.77 |

Ring Transformation and Rearrangement Reactions

The 2H-pyran-2-one ring can undergo various ring transformation and rearrangement reactions, often initiated by nucleophilic attack, leading to the formation of different carbocyclic and heterocyclic systems. clockss.org

Carbanion-Induced Ring Transformations

Carbanions, being strong nucleophiles, can induce ring transformations of 2H-pyran-2-ones. clockss.org The initial step is typically a Michael addition of the carbanion to the C6 position of the pyran-2-one ring. clockss.org This is followed by ring-opening and subsequent recyclization, which can lead to a variety of products depending on the nature of the carbanion and the substituents on the pyrone ring. clockss.orgrsc.org These transformations provide a powerful method for the synthesis of highly functionalized aromatic and heterocyclic compounds. researchgate.netnih.gov For instance, the reaction of suitably functionalized 2H-pyran-2-ones with carbanions generated from cycloalkanones can lead to the formation of annulated unsymmetrical biaryls. rsc.org

Table 2: Carbanion-Induced Ring Transformation Products

| 2H-Pyran-2-one Derivative | Carbanion Source | Product Type | Reference |

| Suitably functionalized 2H-pyran-2-ones | Cycloalkanones | Annulated unsymmetrical biaryls | rsc.org |

| 6-Aryl-3-carbomethoxy-4-methylthio-2H-pyran-2-one | Tetrahydrothiopyran-4-one | 3,4-Dihydro-1H-isothiochromenes | nih.gov |

| 6-Aryl-3-carbomethoxy-4-methylthio-2H-pyran-2-one | 4-Thiochromanone | 6H-Benzo[c]thiochromenes | nih.gov |

| 6-Aryl-4-amino-2H-pyran-3-carbonitriles | Cyanoacetamide | 2,3,5-Trisubstituted cyclopentadienones | clockss.org |

These carbanion-induced ring transformations often proceed through complex mechanistic pathways involving multiple steps of bond formation and cleavage, ultimately leading to thermodynamically stable products. msu.edu

Nucleophile-Induced Opening of the Pyran Nucleus

The 2H-pyran-2-one ring system is susceptible to nucleophilic attack at three electrophilic centers: the C2, C4, and C6 positions. clockss.org These reactions often lead to the opening of the pyran ring, followed by rearrangements to form new carbocyclic or heterocyclic structures, rather than simple substitution with regeneration of the pyran-2-one ring. clockss.org The susceptibility of the dihydropyran ring to nucleophilic action makes compounds like this compound valuable precursors for a wide array of molecular frameworks. chim.it

The interaction with various nucleophiles can result in either 1,2- or 1,4-addition products. chim.it In some instances, the initial addition product can undergo further intramolecular reactions, such as exo-trig cyclization, particularly when a second nucleophilic center is present in the starting material, leading to the formation of condensed heterocyclic systems. chim.it

Formation of Diverse Heterocyclic Systems (e.g., Pyranoquinolines, Benzodiazepines, Pyrazoles)

This compound and its derivatives are instrumental in the synthesis of a variety of heterocyclic compounds.

Pyranoquinolines: The reaction of 4-chloro-3-ethynyl-6-methyl-2H-pyran-2-one with aniline derivatives that possess an electron-donating group at the 3-position can yield 7-substituted 1H-pyrano[4,3-b]quinolin-1-one derivatives. clockss.org This reaction is sensitive to the electronic properties of the aniline substituent; if the substituent has little to no electron-donating effect, the reaction instead produces 3-acetyl-4-arylaminopyrones. clockss.org These acetylpyrones can, however, be subsequently cyclized to pyranoquinolines using sulfuric acid. clockss.org

Benzodiazepines: 1,4-Benzodiazepines, a class of compounds with significant pharmaceutical applications, can be synthesized using pyran-2-one derivatives. nih.gov For example, an efficient method for synthesizing 1,4-benzodiazepines involves a one-pot, transition-metal-free tandem process. thieme-connect.com Additionally, 1,5-benzodiazepine derivatives have been prepared through the reaction of dehydroacetic acid derivatives with o-phenylenediamines.

Pyrazoles: The synthesis of pyrazole (B372694) derivatives is another key application of this compound. Two series of compounds, 4-aryl/heteroaryl hydrazino-3-acetyl-6-methyl-2H-pyran-2-ones and pyrano[4,3-c]pyrazoles, have been synthesized from 3-acetyl-4-chloro-6-methyl-2H-pyran-2-one. nih.gov Furthermore, 5-aryl-3-(4-chloro-6-methyl-2H-pyran-2-on-3-yl)-1-phenylpyrazoles have been synthesized and characterized. asianpubs.org The reaction of 4-chloro-3-(1-chlorovinyl)-6-methyl-2H-pyran-2-one with N-alkylhydrazines regioselectively yields pyrano[4,3-c]pyrazol-4(1H)-ones. oup.com

Role as a Building Block and Scaffold in Organic Synthesis

The inherent reactivity and structural features of this compound make it a valuable building block for constructing more elaborate molecular structures.

Construction of Fused and Sprio Ring Systems

Fused Ring Systems: this compound derivatives serve as precursors for a variety of fused heterocyclic systems. The reaction of 4-chloro-3-(1-chlorovinyl)-6-methyl-2H-pyran-2-one with appropriate nucleophiles has been shown to produce pyranopyrazoles, pyranobenzodiazepines, and pyranoquinolines. clockss.org The synthesis of pyrano[4,3-b]quinoline derivatives is a notable example, often proceeding through an active intermediate, 4-chloro-3-ethynyl-6-methyl-2H-pyran-2-one. clockss.org The formation of these fused systems is highly dependent on the nature of the nucleophile and reaction conditions.

Spiro Ring Systems: Spirocyclic compounds, characterized by two rings sharing a single atom, are of significant interest in medicinal chemistry. nih.gov this compound derivatives can be utilized in the synthesis of spiro heterocycles. For instance, highly functionalized spirocyclic ketals have been synthesized through the asymmetric oxidative spirocyclization of 2H-pyran-2-ones with 1,4-cyclohexanedione (B43130) monoethyleneketal. mdpi.com Another example involves the multicomponent electrocatalytic synthesis of unsymmetrical spiro[furo[3,2-c]pyran-2,5′-pyrimidine] scaffolds. mdpi.com

Development of Complex Organic Molecular Architectures

The utility of this compound extends to the synthesis of complex organic molecules. It is a key starting material for creating diverse heterocyclic and carbocyclic compounds through nucleophile-induced ring transformations. clockss.org The pyran-2-one ring system itself is a structural motif found in numerous natural products with a wide range of biological activities. clockss.orgresearchgate.net Its ability to undergo reactions with various nucleophiles, act as a diene in Diels-Alder reactions, and participate in photochemical reactions makes it a versatile tool for synthetic chemists. clockss.org The compound is used as a building block in the synthesis of more complex organic molecules, which may have potential applications in materials science and medicinal chemistry. For example, dihydrophenanthrenes synthesized from the ring transformation of 2H-pyran-2-ones have been used in the fabrication of light-emitting devices. mdpi.com

Mechanistic Investigations of Reactions Involving 4 Chloro 2h Pyran 2 One

Elucidation of Reaction Pathways and Transition States

The reaction pathways of 4-Chloro-2H-pyran-2-one, especially in Diels-Alder cycloadditions, have been elucidated through a combination of experimental work and computational studies. The generally accepted pathway for the [4+2] cycloaddition between a 2H-pyran-2-one and a dienophile involves the initial formation of a bicyclic lactone intermediate, specifically a 2-oxabicyclo[2.2.2]oct-5-en-3-one system. chim.it The stability of this intermediate is crucial; in reactions with alkyne dienophiles, this bridged system is often unstable and undergoes a spontaneous retro-Diels-Alder reaction, eliminating carbon dioxide to yield substituted aromatic compounds. mdpi.com

Computational studies using Density Functional Theory (DFT) have been instrumental in mapping these reaction pathways and characterizing the associated transition states. For the thermal Diels-Alder reaction of this compound with electron-deficient dienophiles, calculations have been performed on the transition states leading to the four possible regio- and stereoisomeric cycloadducts. nih.gov These calculations, often at the B3LYP/6-31G* level of theory, characterize transition states by the presence of a single imaginary frequency. mdpi.comnih.gov

In cycloadditions with certain anionic dienophiles, such as [PCO]⁻, with 2H-pyran-2-one, the pathway involves two key steps: the initial cycloaddition to form a bridged bicyclic intermediate, followed by a retro-Diels-Alder reaction that releases CO2. nih.gov DFT studies revealed that the second transition state (TS2, for CO2 elimination) is generally at a lower energy level than the first (TS1, for the cycloaddition), facilitating the formation of the final aromatic product. nih.gov The entire reaction pathway is typically concerted, though the asymmetry of the pyranone diene can introduce a slight asynchronicity in bond formation. mdpi.com

Regio- and Stereochemical Control Mechanisms

The control of regioselectivity and stereoselectivity in reactions of this compound is a key aspect of its synthetic utility. In Diels-Alder reactions, the stereochemistry often follows the Alder endo rule, which predicts that the preferential formation of the product occurs via an endo transition state, a preference often attributed to stabilizing secondary orbital interactions. chim.it

However, for this compound itself, experimental results show a lack of significant selectivity. Thermal Diels-Alder cycloaddition with electron-deficient dienophiles results in a mixture of 6-endo- and 5-endo-substituted bicyclic lactone cycloadducts. nih.gov This low regioselectivity is attributed to the weak polarization of the 2H-pyran-2-one diene system. chim.it Computational investigations support these experimental findings, with DFT calculations predicting the formation of multiple regio- and stereoisomers with similar activation energies. nih.gov

The regioselectivity of Diels-Alder reactions is generally governed by the frontier molecular orbitals (FMO) of the diene and dienophile. wikipedia.org For a normal electron-demand Diels-Alder reaction, the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile is dominant. The regioselectivity can be predicted by matching the largest orbital coefficients of the reacting termini. chim.it In inverse electron-demand reactions, this is reversed. wikipedia.orgwikipedia.org The weak polarization of the unsubstituted or simply substituted pyran-2-one ring means that the orbital coefficients are not different enough to strongly direct the reaction to one specific regioisomer. chim.it Significant control over regioselectivity can therefore only be achieved by introducing additional substituents that strongly perturb the electronic density of the diene, leading to a more pronounced difference in orbital coefficients and a clearer preference for one regioisomeric product. chim.itrsc.org

Influence of Substituent Effects on Reactivity

Substituents on the pyranone ring and the reacting partner profoundly influence the reactivity and reaction pathway of this compound. The chlorine atom at the C-4 position acts as an electron-withdrawing group, which deactivates the diene system for normal electron-demand Diels-Alder reactions. Consequently, this compound undergoes thermal cycloadditions with electron-deficient dienophiles but, notably, does not react with electron-rich dienophiles. nih.gov This is in contrast to other halogenated pyranones, such as 3- and 5-bromo-2(H)-pyran-2-one, which do participate in such reactions, highlighting the specific electronic effect of the C-4 chloro substituent. nih.gov

The nature of the dienophile is also critical. Studies on 3-benzoylamino-2H-pyran-2-one derivatives showed that electron-withdrawing groups on the dienophile (like in diethyl acetylenedicarboxylate) led to a different reactivity pattern compared to more electron-rich dienophiles (like phenylacetylene). arkat-usa.org In general, electron-donating groups on the pyran-2-one ring enhance its reactivity with electron-poor dienophiles (Normal Electron-Demand Diels-Alder), while strong electron-withdrawing groups can enable reactions with electron-rich dienophiles (Inverse Electron-Demand Diels-Alder). chim.it

This principle is clearly demonstrated in the reactions of a substituted analog, 4-chloro-3-ethynyl-6-methyl-2H-pyran-2-one, with various anilines. The electronic nature of the substituent on the aniline (B41778) dictates the reaction outcome. When the aniline has a strong electron-donating group (e.g., -NMe₂, -NH₂, -OH) at the meta-position, the reaction proceeds via nucleophilic attack and subsequent cyclization to yield pyranoquinoline derivatives in good yields. clockss.org However, if the aniline substituent has a weak or no electron-donating effect (e.g., -H, -Et, halogens), the intermediate anilinopyrone is instead hydrolyzed, affording acetylpyrones as the sole products. clockss.org This demonstrates how subtle electronic changes in one reactant can completely switch the reaction pathway.

| Aniline Reactant | Substituent Type | Major Product Type | Yield |

|---|---|---|---|

| 3-(N,N-dimethylamino)aniline | Strongly Electron-Donating | Pyranoquinoline | Good |

| 3-aminophenol | Strongly Electron-Donating | Pyranoquinoline | Good |

| Aniline | Neutral | Acetylpyrone | - |

| 3-ethylaniline | Weakly Electron-Donating | Acetylpyrone | - |

| 3-chloroaniline | Electron-Withdrawing | Acetylpyrone | - |

Detailed Studies of Rearrangement Mechanisms

2H-pyran-2-one and its derivatives are known to undergo a variety of rearrangement reactions, often initiated by nucleophilic attack, which leads to a ring-opened intermediate that can subsequently re-cyclize to form new heterocyclic systems. clockss.org These transformations represent a powerful tool for converting the pyran-2-one scaffold into diverse molecular architectures.

One common mechanism involves nucleophilic attack at the electrophilic C-2, C-4, or C-6 positions of the pyranone ring. clockss.org This attack can lead to the opening of the lactone ring. For instance, the reaction of dehydroacetic acid (a substituted 2H-pyran-2-one) with hydrazines first forms a hydrazone, which then undergoes intramolecular cyclization involving the ring opening of the pyran moiety to generate pyrazolyl diketone intermediates. Although not documented specifically for this compound, such ring-opening and rearrangement cascades are characteristic of the pyran-2-one class. researchgate.net

Sigmatropic rearrangements are another important class of reactions for this scaffold. While direct examples for this compound are scarce, studies on related systems provide mechanistic insight. For example, 4-thiopyran-2-ones can be alkylated with allylic halides to form allyl sulfides, which then undergo a mdpi.commdpi.com sigmatropic rearrangement to give allyl-ene-thiols, which can cyclize to thienopyranones. Similarly, mdpi.com sigmatropic rearrangements have also been observed in related systems. researchgate.net

Structural Elucidation and Advanced Spectroscopic Characterization of 4 Chloro 2h Pyran 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. For the derivatives of 4-Chloro-2H-pyran-2-one, ¹H and ¹³C NMR, along with Nuclear Overhauser Effect (NOE) measurements, have been instrumental in confirming their structures and stereochemistry.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectra of this compound derivatives provide specific information about the electronic environment of the protons in the molecule.

For the derivative 4-chloro-6-methyl-3-phenylethynyl-2H-pyran-2-one , the spectrum recorded in deuterated chloroform (B151607) (CDCl₃) shows a singlet for the methyl protons (6-CH₃) at δ 2.28 ppm and a singlet for the proton on the pyran ring (5-H) at δ 6.19 ppm. The aromatic protons of the phenylethynyl group appear as a multiplet in the region of δ 7.25-7.78 ppm. clockss.org

Another derivative, 3-acetyl-4-(m-anisidino)pyrone , when cyclized, forms two products, 7-methoxy-3,10-dimethyl-1H-pyrano[4,3-b]quinolin-1-one (4a) and a structural isomer (5a). clockss.org The ¹H-NMR spectrum of 4a is particularly illustrative, showing singlets for the two methyl groups at δ 2.31 and 3.16 ppm, a singlet for the methoxy (B1213986) group at δ 3.97 ppm, and a singlet for the proton at the 4-position at δ 6.42 ppm. The aromatic protons appear as a meta-coupled proton at δ 7.25 ppm, an ortho- and meta-coupled proton at δ 7.16 ppm, and an ortho-coupled proton at δ 8.06 ppm. clockss.orgclockss.org

The table below summarizes the ¹H NMR data for selected derivatives.

Interactive ¹H NMR Data Table for this compound Derivatives

| Compound Name | Solvent | Chemical Shift (δ ppm) and Assignment |

| 4-chloro-6-methyl-3-phenylethynyl-2H-pyran-2-one | CDCl₃ | 2.28 (s, 3H, 6-CH₃), 6.19 (s, 1H, 5-H), 7.25-7.78 (m, 5H, Ar-H) clockss.org |

| 7-methoxy-3,10-dimethyl-1H-pyrano[4,3-b]quinolin-1-one | CDCl₃ | 2.31 (s, 3H, 3-CH₃), 3.16 (s, 3H, 10-CH₃), 3.97 (s, 3H, OCH₃), 6.42 (s, 1H, 4-H), 7.16 (dd, 1H, 8-H), 7.25 (d, 1H, 6-H), 8.06 (d, 1H, 9-H) clockss.org |

| 3-(2-(4-Chloro-2-methylphenoxy)-1-(methylamino)ethylidene)-6-methyl-2H-pyran-2,4(3H)-dione | CDCl₃ | 14.34 (bs, 1H), 7.17–7.09 (m, 2H), 6.87 (d, J = 9.4 Hz, 1H), 5.75 (s, 1H), 5.65 (s, 2H), 3.35 (d, J = 4.0 Hz, 3H), 2.20 (s, 3H), 2.15 (s, 3H) mdpi.com |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. For derivatives of this compound, this technique has been used to confirm structural assignments.

For instance, in the derivative 3-(2-(4-Chloro-2-methylphenoxy)-1-(methylamino)ethylidene)-6-methyl-2H-pyran-2,4(3H)-dione , the ¹³C NMR spectrum shows characteristic peaks at δ 185.1 (C=O), 172.6 (C=O), 163.4, 163.2, 154.3, 130.8, 128.5, 126.8, 126.5, 112.6, 107.4, 96.2, 63.5, 32.5, 19.9, and 16.3 ppm. mdpi.com

Another complex derivative, (3S,4S)-3-(4-Bromobenzyl)-4,6-diphenyl-3,4-dihydro-2H-pyran-2-one , displays a rich ¹³C NMR spectrum with signals at δ = 169.9, 150.0, 137.7, 137.6, 132.0, 131.6, 130.8, 129.3, 129.1, 128.6, 128.4, 128.0, 124.7, 120.4, 105.0, 45.5, 41.0, and 32.0 ppm. rsc.org

Interactive ¹³C NMR Data Table for this compound Derivatives

| Compound Name | Solvent | Chemical Shift (δ ppm) |

| 3-(2-(4-Chloro-2-methylphenoxy)-1-(methylamino)ethylidene)-6-methyl-2H-pyran-2,4(3H)-dione | CDCl₃ | 185.1, 172.6, 163.4, 163.2, 154.3, 130.8, 128.5, 126.8, 126.5, 112.6, 107.4, 96.2, 63.5, 32.5, 19.9, 16.3 mdpi.com |

| (3S,4S)-3-(4-Bromobenzyl)-4,6-diphenyl-3,4-dihydro-2H-pyran-2-one | CDCl₃ | 169.9, 150.0, 137.7, 137.6, 132.0, 131.6, 130.8, 129.3, 129.1, 128.6, 128.4, 128.0, 124.7, 120.4, 105.0, 45.5, 41.0, 32.0 rsc.org |

Homo- and Heteronuclear Selective NOE Measurements for Structure Assignment

Nuclear Overhauser Effect (NOE) measurements are crucial for determining the spatial proximity of atoms, which is essential for unambiguous structure and stereochemistry assignment. This technique has been effectively used to distinguish between isomers of pyranone derivatives.

In the synthesis of pyrano[4,3-b]quinolines from 4-chloro-3-ethynyl-6-methyl-2H-pyran-2-one, the structure of the product 7-methoxy-3,10-dimethyl-1H-pyrano[4,3-b]quinolin-1-one was confirmed by an NOE experiment. clockss.org Irradiation of the methyl proton signal at δ 3.16 ppm (10-CH₃) resulted in a 3% NOE enhancement on the ortho-coupled proton at δ 8.06 ppm (9-H), confirming the regiochemistry of the cyclization. clockss.org

Similarly, in studies involving the reactions of dehydroacetic acid derivatives, such as 4-chloro-3-(1-chlorovinyl)-6-methyl-2H-pyran-2-one , with hydrazines, NOE methods were indispensable. These experiments, including long-range selective heteronuclear ¹³C{¹H} NOE measurements, allowed for the unambiguous distinction between the resulting 1-substituted pyrano[4,3-c]pyrazol-4(1H)-ones and the 2-substituted -4(2H)-ones.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding within a molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is widely used to identify characteristic functional groups. For derivatives of this compound, the carbonyl (C=O) stretch of the lactone ring is a prominent feature.

In the derivative 4-chloro-6-methyl-3-phenylethynyl-2H-pyran-2-one , the IR spectrum shows a strong absorption band for the C=O group at 1725 cm⁻¹ and another for the alkyne C≡C bond at 2210 cm⁻¹. clockss.org For the related compound 4,6-dichloro-2H-pyran-2-one , the C=O stretch is observed near 1720 cm⁻¹, with the electron-withdrawing effect of the two chlorine atoms causing a slight shift to a higher wavenumber compared to the parent compound. Characteristic C-Cl stretching vibrations for this dichlorinated derivative are noted in the 600–800 cm⁻¹ range.

The cyclization product 7-methoxy-3,10-dimethyl-1H-pyrano[4,3-b]quinolin-1-one exhibits IR absorption bands at 1725, 1680, and 1620 cm⁻¹. clockss.org

Interactive IR Spectroscopy Data Table for this compound Derivatives

| Compound Name | Medium | Characteristic Absorption Bands (cm⁻¹) |

| 4-chloro-6-methyl-3-phenylethynyl-2H-pyran-2-one | KBr | 2210 (C≡C), 1725 (C=O) clockss.org |

| 4,6-dichloro-2H-pyran-2-one | N/A | ~1720 (C=O), 600-800 (C-Cl) |

| 7-methoxy-3,10-dimethyl-1H-pyrano[4,3-b]quinolin-1-one | KBr | 1725, 1680, 1620 clockss.org |

| 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one | KBr | 4000-400 (Full spectrum recorded) scifiniti.com |

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for analyzing non-polar bonds and symmetric vibrations.

While specific Raman data for this compound is scarce, studies on related structures highlight the utility of this technique. For instance, the FT-Raman spectrum of a complex derivative, crystalline anhydrous (2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-6-(methylthio)tetrahydro-2H-pyran-3,4,5-triol , shows prominent peaks at approximately 3068, 2929, 1615, 1603, 1244, 1037, and 692 cm⁻¹. google.com A different crystalline form of the same compound exhibited Raman peaks at about 3061, 2927, 1605, 1038, 842, and 719 cm⁻¹. google.com

Furthermore, the IR and Raman spectra of 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one have been studied in detail, supported by DFT calculations, to understand its tautomeric forms and vibrational modes. scifiniti.com

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation patterns of this compound and its derivatives. High-Resolution Mass Spectrometry (HRMS) further provides the exact molecular formula by measuring the mass-to-charge ratio (m/z) with high precision.

In the analysis of various pyran-2-one derivatives, HRMS using techniques like Electrospray Ionization (ESI) has been instrumental. For instance, the HRMS data for several 3-(2-phenoxy-1-aminoethylidene)-6-methyl-2H-pyran-2,4(3H)-dione derivatives confirmed their expected molecular formulas. The calculated and found [M+H]⁺ and [M+Na]⁺ ions were in close agreement, validating the structures of these complex molecules. mdpi.com

Here are some examples of HRMS data for chloro-substituted pyran-2-one derivatives:

| Compound | Molecular Formula | Calculated [M+H]⁺ | Found [M+H]⁺ | Reference |

| 3-(2-(4-Chloro-2-methylphenoxy)-1-(methylamino)ethylidene)-6-methyl-2H-pyran-2,4(3H)-dione | C₁₆H₁₇ClNO₄⁺ | 322.0841 | 322.0849 | mdpi.com |

| 3-(2-(2-Chloro-4-fluorophenoxy)-1-(methylamino)ethylidene)-6-methyl-2H-pyran-2,4(3H)-dione | C₁₅H₁₄ClFNO₄⁺ | 326.0590 | 326.0600 | mdpi.com |

| 3-(2-(2-Chloro-4-fluorophenoxy)-1-(ethylamino)ethylidene)-6-methyl-2H-pyran-2,4(3H)-dione | C₁₆H₁₆ClFNO₄⁺ | 340.0746 | 340.0759 | mdpi.com |

| 3-(2-(2-Chloro-4-fluorophenoxy)-1-((2-hydroxyethyl)amino)ethylidene)-6-methyl-2H-pyran-2,4(3H)-dione | C₁₆H₁₆ClFNO₅⁺ | 356.0696 | 356.0710 | mdpi.com |

Similarly, HRMS has been employed to confirm the structures of various substituted tetrahydropyran (B127337) derivatives, which can be related to the pyran-2-one core. For example, the ESI+ HRMS data for (2S,4R,6S*)-4-chloro-4-(dimethyl(phenyl)silyl)-2-methyl-6-phenyltetrahydro-2H-pyran showed a found m/z of 412.1112 for the [M+Na]⁺ ion, closely matching the calculated value of 412.1106. acs.org

Gas Chromatography-Mass Spectrometry (GC-MS) is also utilized for the analysis of volatile pyran-2-one derivatives. The mass spectrum of 4-chlorotetrahydropyran, for instance, shows a top peak at m/z 55. nih.gov The fragmentation patterns observed in the mass spectra of compounds like 6-methyl-5,6-dihydro-2H-pyran-2-one and its analogs provide valuable structural information. researchgate.net

Ultraviolet-Visible (UV/Vis) Spectroscopy

UV/Vis spectroscopy provides insights into the electronic transitions within a molecule. The partial aromaticity of the 2H-pyran-2-one ring system gives rise to characteristic absorption bands. chim.it Theoretical studies using time-dependent density functional theory (TD-DFT) can be employed to simulate UV spectra and analyze the electronic excitations. mdpi.com For instance, the analysis of excitations for pyran-2-one derivatives can be performed at the CAM-B3LYP/6-311++G(d,p) level of theory to understand the nature of the electronic transitions. mdpi.com

X-ray Crystallography for Solid-State Structure Determination

While a crystal structure for this compound itself is not detailed in the provided search results, structures of several derivatives have been elucidated. For example, the structure of a 4-chloro-substituted pyrrolopyrimidinone, derived from a pyran-2-one precursor, was confirmed by single-crystal X-ray analysis, proving the connectivity and stereochemistry of the molecule. beilstein-journals.org Similarly, the crystal structure of compound APD-I-9, a derivative of 3-(1-amino-2-phenoxyethylidene)-6-methyl-2H-pyran-2,4(3H)-dione, was determined to confirm its molecular structure. mdpi.com

In a study of pyrano[3,2-c]pyran derivatives, the structure of one of the products, 2-amino-3-cyano-4-(aryl)-4H,5H-pyrano[3,2-c]pyran-5-one, was confirmed by X-ray diffraction analysis. semanticscholar.org The crystallographic data for a related α-pyrone at 150 K showed a Pna21 space group. nih.gov These examples underscore the power of X-ray crystallography in unambiguously establishing the complex architectures of pyran-2-one derivatives. mdpi.comsemanticscholar.orgresearchgate.net

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to determine the empirical formula, which can then be compared with the molecular formula obtained from mass spectrometry to confirm the compound's identity.

For newly synthesized pyran-2-one derivatives, elemental analysis is a standard characterization technique. For example, the elemental analysis of N-(2-oxo-2,5,6,7-tetrahydrocyclopenta[b]pyran-3-yl)benzamide yielded results that were in close agreement with the calculated values for the molecular formula C₁₅H₁₃NO₃. umich.edu

Here is a sample of elemental analysis data for a pyran-2-one derivative:

| Compound | Molecular Formula | Analysis | Calculated (%) | Found (%) | Reference |

| N-(2-Oxo-2,5,6,7-tetrahydrocyclopenta[b]pyran-3-yl)benzamide | C₁₅H₁₃NO₃ | C | 70.58 | 70.41 | umich.edu |

| H | 5.13 | 5.09 | umich.edu | ||

| N | 5.49 | 5.42 | umich.edu | ||

| 2-Amino-3-cyano-4-(2,4-dichlorophenyl)-4H,5H-pyrano[3,2-c]pyran-5-one | C₁₆H₁₀Cl₂N₂O₃ | C | 55.04 | 54.90 | semanticscholar.org |

| H | 2.89 | 2.99 | semanticscholar.org | ||

| N | 8.02 | 8.00 | semanticscholar.org |

This technique, often used in conjunction with spectroscopic methods, provides fundamental validation of the chemical composition of the synthesized compounds.

Theoretical and Computational Chemistry Studies of 4 Chloro 2h Pyran 2 One

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool to predict the behavior of molecules, providing a foundational understanding through mathematical and physical affirmations. ripublication.com These methods are broadly categorized into Density Functional Theory (DFT) and ab initio approaches.

Density Functional Theory (DFT) Approaches

Density Functional Theory (DFT) has become a predominant method for studying the electronic structure of molecules. nih.gov It is based on the concept that the energy of a molecule can be determined from its electron density. ripublication.com This approach is widely used for its balance of accuracy and computational cost, making it suitable for investigating various chemical properties, including the reactivity of 2H-pyran-2-one systems. acs.orgmdpi.comresearchgate.net

A crucial first step in computational analysis is geometry optimization, a process that locates the minimum energy structure of a molecule. ripublication.com For cyclic systems like pyrans, this involves identifying different possible conformations, such as chair, boat, and twist forms, and determining their relative energies. researchgate.net While 4-Chloro-2H-pyran-2-one is largely planar due to its conjugated double bonds, computational studies focus on its interactions and reaction pathways. acs.orgscifiniti.com

For instance, DFT calculations have been employed to investigate the transition states of cycloaddition reactions involving this compound. acs.org By calculating the energies of the different possible regio- and stereoisomeric transition states, researchers can predict the selectivity of these reactions, and these predictions align well with experimental observations. acs.org The conformational energies are influenced by steric effects, including repulsive nonbonded interactions. acs.org

The following table illustrates representative data for the types of energetic calculations performed on pyran-like molecules, based on computational studies of related systems.

Table 1: Representative Calculated Energy Parameters for Pyran Systems

| Parameter | Representative Value (kcal/mol) | Method |

|---|---|---|

| Conformational Energy (Chair vs. Twist) | 5.8 - 6.1 | MP2 |

| Conformational Energy (Chair vs. Boat) | 6.2 - 7.2 | B3LYP/MP2 |

| Activation Energy (Cycloaddition TS) | 15 - 25 | B3LYP |

Note: This table is illustrative, drawing on typical energy differences found in computational studies of six-membered heterocyclic rings like pyran and its derivatives. researchgate.net

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. nih.gov A functional is the part of the calculation that approximates the exchange-correlation energy, while a basis set is a set of mathematical functions used to build the molecular orbitals. ripublication.com

The B3LYP (Becke, three-parameter, Lee-Yang-Parr) hybrid functional is one of the most widely used and validated functionals for organic molecules. nih.gov It has been frequently applied to study pyran derivatives, often in combination with Pople-style basis sets like 6-31G(d) or 6-311G(d,p). acs.orgnih.govmdpi.commaterialsciencejournal.org For example, calculations on this compound have been performed using the B3LYP functional with the 6-31G* basis set to study Diels-Alder reactions. acs.org

The M06-2X functional is a high-nonlocality hybrid meta-GGA functional, known for its good performance in calculations involving non-covalent interactions, thermochemistry, and kinetics. arxiv.orgresearchgate.net It is often recommended for applications in organic and main-group chemistry. researchgate.net The selection of a basis set, such as the split-valence 6-31G(d) or the more extensive aug-cc-pVDZ, is critical and can be augmented with diffuse functions (+) for better description of anions or weak interactions, and polarization functions (d,p) for more accurate geometries. nih.govgaussian.com

The following table summarizes common functional and basis set combinations used in the study of pyran-related compounds.

Table 2: Common DFT Functionals and Basis Sets for Pyran Systems

| Functional | Basis Set | Application | Citation |

|---|---|---|---|

| B3LYP | 6-31G* | Cycloaddition reactions of this compound | acs.org |

| B3LYP | 6-31G(d,p) | Geometry optimization and electronic properties | mdpi.com |

| B3LYP | 6-311G(d,p) | Geometry optimization and spectroscopic analysis | materialsciencejournal.org |

Geometry Optimization and Conformer Energy Determination

Electronic Structure Analysis

Analysis of the electronic structure provides deep insights into a molecule's reactivity, stability, and spectroscopic properties. researchgate.net Key to this analysis is the examination of the frontier molecular orbitals.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, posits that a molecule's reactivity is primarily governed by the interaction between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgimperial.ac.uk The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability. malayajournal.org A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. materialsciencejournal.orgmalayajournal.org

For pyranone systems, computational studies show that the HOMO is typically delocalized over the electron-rich pyran ring. scifiniti.commaterialsciencejournal.org The LUMO's location can vary depending on the substituents. materialsciencejournal.org This distribution of frontier orbitals determines the molecule's behavior in chemical reactions. For instance, in Diels-Alder reactions, the interaction between the HOMO of one reactant and the LUMO of the other dictates the reaction's feasibility and stereochemical outcome. wikipedia.org In some cases, other orbitals like the LUMO+1 (the next lowest unoccupied molecular orbital) may be more important for describing reactivity if the LUMO is not localized on the reactive site. wuxibiology.com

The following table presents representative HOMO-LUMO data for a pyran derivative, illustrating the type of information obtained from these calculations.

Table 3: Representative Frontier Molecular Orbital Data

| Parameter | Energy (eV) | Description |

|---|---|---|

| HOMO Energy | -5.2 to -6.5 | Energy of the highest occupied molecular orbital (electron donor) |

| LUMO Energy | -1.2 to -2.0 | Energy of the lowest unoccupied molecular orbital (electron acceptor) |

| HOMO-LUMO Gap | 4.0 to 4.5 | Indicates chemical stability and reactivity |

Note: This table is illustrative, based on typical values reported for substituted pyran and heterocyclic systems in DFT studies. materialsciencejournal.orgmalayajournal.org

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-bromo-2(H)-pyran-2-one |

| 5-bromo-2(H)-pyran-2-one |

| Tetrahydro-2H-pyran |

| 2-methyltetrahydro-2H-thiopyran |

| 3-methyltetrahydro-2H-thiopyran |

| 4-methyltetrahydro-2H-thiopyran |

Molecular Electrostatic Potential Surfaces (MEPS)

Molecular Electrostatic Potential Surfaces (MEPS) are valuable tools in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactive behavior. The MEPS map illustrates the electrostatic potential on the surface of the molecule, providing insights into its electrophilic and nucleophilic sites.

For this compound, the MEPS analysis reveals distinct regions of positive, negative, and neutral potential. The map is typically color-coded, where red indicates regions of most negative electrostatic potential, blue represents the most positive potential, and green signifies areas of intermediate or near-zero potential.

Negative Potential Regions (Red): The most electron-rich areas are concentrated around the oxygen atoms. Specifically, the carbonyl oxygen (O=C2) and the in-ring ether oxygen (O1) exhibit strong negative potential. These sites are susceptible to electrophilic attack and are the primary locations for interactions with Lewis acids or hydrogen bond donors.

Positive Potential Regions (Blue): Electron-deficient regions, indicated by blue, are primarily located around the hydrogen atoms attached to the pyran ring. More significantly, the area around the C4 carbon, influenced by the electron-withdrawing chlorine atom, would exhibit a degree of positive potential, making it a potential site for nucleophilic attack, although the primary electrophilic sites are the carbonyl carbon C2 and C6.

Influence of the Chlorine Atom: The electronegative chlorine atom at the C4 position significantly influences the charge distribution. It withdraws electron density from the pyran ring, particularly from the C4 carbon, enhancing its electrophilic character compared to an unsubstituted 2-pyrone.

The MEPS map provides a clear visual representation of the molecule's reactivity, highlighting that electrophiles will preferentially interact with the oxygen atoms, while nucleophiles will target the electron-deficient carbon centers, particularly the carbonyl carbon. nih.govtandfonline.comrsc.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method used to study intramolecular and intermolecular bonding, charge transfer, and conjugative interactions within a molecule. researchgate.net It examines the delocalization of electron density between filled Lewis-type (donor) NBOs and empty non-Lewis-type (acceptor) NBOs. The stabilization energy, E(2), associated with these interactions quantifies the strength of the delocalization.

Oxygen Lone Pair Delocalization: The most significant interactions involve the delocalization of electron density from the lone pairs of the ring oxygen (O1) into the adjacent antibonding π(C5=C6) and π(C2=O) orbitals. This delocalization is characteristic of the lactone structure and contributes to the stability of the conjugated system.

Carbonyl Group Interactions: The lone pairs on the carbonyl oxygen also participate in delocalization into neighboring antibonding orbitals.

Influence of Chlorine: The lone pairs on the chlorine atom can delocalize into the π* orbitals of the C3=C4 double bond, an interaction that influences the electronic properties of the ring.

These charge-transfer interactions are crucial for understanding the molecule's resonance stabilization and reactivity. uni-regensburg.dersc.org The NBO analysis provides quantitative data on these effects, as illustrated in the table below.

Table 1: Selected Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (2) O1 | π* (C5-C6) | High | π-conjugation, ring stabilization |

| LP (2) O1 | π* (C2-O(carbonyl)) | Moderate | Resonance within lactone |

| π (C5-C6) | π* (C3-C4) | Moderate | π-conjugation across the ring |

| π (C3-C4) | π* (C2-O(carbonyl)) | Moderate | π-conjugation towards carbonyl |

| LP (3) Cl | π* (C3-C4) | Low-Moderate | Halogen-ring interaction |

Note: E(2) values are qualitative representations based on typical findings for similar structures. Actual values require specific DFT calculations.

Reactivity and Selectivity Prediction

Ionization Energy (IE) and Electron Affinity (EA): IE (approximated by -EHOMO) is the energy required to remove an electron, indicating the molecule's ability to act as an electron donor. EA (approximated by -ELUMO) is the energy released upon accepting an electron, reflecting its capacity as an electron acceptor. For this compound, the electron-withdrawing nature of the chloro group and the pyrone ring lowers the HOMO energy (increasing IE) and significantly lowers the LUMO energy (increasing EA), making it a better electron acceptor than unsubstituted 2-pyrone.

Chemical Potential (μ), Hardness (η), and Electrophilicity Index (ω):

Chemical Potential (μ) : μ ≈ (EHOMO + ELUMO) / 2. It measures the tendency of electrons to escape from the system. A more negative μ indicates a better electron acceptor.

Chemical Hardness (η) : η ≈ (ELUMO - EHOMO) / 2. It represents the resistance to charge transfer. A smaller HOMO-LUMO gap leads to lower hardness (i.e., higher softness), indicating higher reactivity.

Electrophilicity Index (ω) : ω = μ² / (2η). This index quantifies the molecule's ability to act as an electrophile. Due to its low-lying LUMO, this compound is expected to have a high electrophilicity index, classifying it as a strong electrophile, particularly in cycloaddition reactions. researchgate.net

Table 2: Calculated Global Reactivity Descriptors for this compound

| Descriptor | Formula | Predicted Value | Interpretation |

| Ionization Energy (IE) | IE ≈ -EHOMO | High | Moderate electron donor |

| Electron Affinity (EA) | EA ≈ -ELUMO | High | Good electron acceptor |

| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | Moderate | Determines reactivity and hardness |

| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Highly Negative | Strong electrophilic character |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Moderate-Low | Indicates significant reactivity |

| Electrophilicity Index (ω) | ω = μ² / (2η) | High | Strong electrophile |

Note: Values are qualitative predictions. Specific computational methods (e.g., DFT) are required for precise numerical results. nih.govrsc.org

fk+ for Nucleophilic Attack: This function identifies sites most susceptible to gaining an electron. In this compound, the largest values for fk+ are expected at the C2 (carbonyl), C6, and C4 carbon atoms, marking them as the primary electrophilic centers.

fk- for Electrophilic Attack: This function highlights sites prone to losing an electron. The highest values of fk- are typically found on the oxygen atoms and across the C3=C4 and C5=C6 double bonds, indicating these are the most nucleophilic regions.

fk0 for Radical Attack: This function is the average of fk+ and fk- and predicts the most likely sites for radical reactions.

The analysis of local Fukui indices is critical for rationalizing the regioselectivity observed in reactions such as Diels-Alder cycloadditions and nucleophilic additions. tandfonline.com The chlorine substituent at C4 enhances the electrophilicity of this position, making it a key site for certain nucleophilic interactions.

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions and predict their outcomes, particularly the regioselectivity and stereoselectivity. For this compound, which often acts as a diene in Diels-Alder reactions, these studies are invaluable. iastate.eduresearchgate.net

The reaction of this compound with an unsymmetrical dienophile can lead to multiple regioisomeric products. DFT calculations can be employed to model this process:

Locating Transition States (TS): The geometries of the transition states for all possible regioisomeric pathways are calculated.

Calculating Activation Energies (ΔE‡): The energy difference between the reactants and each transition state is determined. According to transition state theory, the pathway with the lowest activation energy will be the fastest and thus yield the major product.

Analyzing Reaction Mechanisms: Computational studies can reveal whether the reaction proceeds through a concerted, synchronous mechanism or a stepwise, asynchronous one involving a zwitterionic or biradical intermediate. iastate.eduwhiterose.ac.uk The presence of the chloro group and the inherent polarization of the pyrone ring often favor asynchronous or even stepwise pathways. whiterose.ac.uk

For instance, in a [4+2] cycloaddition with an electron-rich alkene, computations can compare the activation barriers for the formation of the "ortho" versus the "meta" cycloadducts. The electronic effects of the chloro-substituent and the carbonyl group are the primary factors governing this selectivity, and computational modeling provides a quantitative prediction of the product ratio. tandfonline.com

Local Reactivity Descriptors

Conformational Analysis and Intermolecular Interactions

While the 2H-pyran-2-one ring is a relatively planar and rigid structure, computational methods can perform conformational analysis by scanning potential energy surfaces (PES) to confirm the lowest energy geometry. nih.gov For this compound, the planarity of the conjugated ring system is the dominant feature.

More significant is the computational study of intermolecular interactions, which governs the compound's physical properties and behavior in the condensed phase.

Dipole-Dipole Interactions: this compound is a highly polar molecule due to the carbonyl group, the ether linkage, and the C-Cl bond. Strong dipole-dipole interactions are expected to be a major force in its solid and liquid states.

Halogen Bonding: The chlorine atom in this compound can act as a halogen bond donor. The region of positive electrostatic potential on the outermost portion of the chlorine atom (the σ-hole) can interact favorably with a Lewis base, such as the carbonyl oxygen of a neighboring molecule. Computational models can identify and quantify the strength of these non-covalent interactions.

Understanding these intermolecular forces through computational modeling is crucial for predicting crystal structures, solubility, and other macroscopic properties of the compound.

Study of Stereoelectronic Interactions

Stereoelectronic effects are fundamental in dictating the geometry, stability, and reactivity of this compound. wikipedia.org These effects arise from the spatial orientation of orbitals and the interactions between them, such as the stabilizing donation of electron density from a filled bonding or non-bonding orbital to a nearby empty antibonding orbital. wikipedia.org

In the 2H-pyran-2-one ring, the presence of the C4-chloro substituent introduces significant electronic perturbations. The chlorine atom, being highly electronegative, exerts a strong inductive (-I) effect, withdrawing electron density from the pyran ring. This effect is modulated by a potential, albeit weaker, resonance (+M) effect, where a lone pair from the chlorine atom can donate into the π-system of the ring. The balance between these effects influences the electron density at various positions around the ring. clockss.org

Analysis of Hydrogen Bonding

While this compound does not possess hydrogen bond donors, its structure contains two potential hydrogen bond acceptor sites: the carbonyl oxygen (at C2) and the endocyclic ether oxygen. Computational studies on analogous pyranone derivatives are instrumental in understanding these potential interactions. mdpi.commdpi.com

Molecular dynamics (MD) simulations and DFT calculations on pyran-2-one analogues, including some with chloro-substituents, have been used to analyze interactions with protic solvents like water. mdpi.com These studies show that the carbonyl oxygen is a primary site for hydrogen bonding due to its higher negative partial charge and accessibility. mdpi.com The ether oxygen can also participate in hydrogen bonding, though typically to a lesser extent. mdpi.com

The electron-withdrawing nature of the chlorine atom at the C4 position is expected to decrease the electron density on both oxygen atoms through the π-system, thereby modulating their hydrogen bond acceptor strength compared to the unsubstituted 2H-pyran-2-one. Analysis of intermolecular interactions in the crystal structures of related pyranones confirms the importance of hydrogen bonds in defining their molecular packing. researchgate.net In the context of biological systems, these hydrogen bonding capabilities are critical for the molecule's interaction with protein active sites. researchgate.netnih.gov

Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) Analyses

To rigorously characterize the bonding and non-covalent interactions within this compound, advanced computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis are employed.

QTAIM analysis examines the topology of the electron density (ρ(r)) to define atomic basins and characterize chemical bonds and interactions. mdpi.comrsc.org For a given interaction, the value of the electron density and its Laplacian (∇²ρ(r)) at the bond critical point (BCP) reveal its nature. In studies of pyranone derivatives, QTAIM has been used to quantify the strength of both intramolecular and intermolecular hydrogen bonds. mdpi.comresearchgate.net Interactions are classified as "closed-shell," typical for hydrogen bonds and van der Waals forces, or "shared," indicative of covalent bonds. mdpi.com For this compound, QTAIM could be used to precisely characterize the C-Cl bond and analyze weak intramolecular contacts that contribute to its conformational stability.

NCI analysis is a powerful tool for visualizing weak non-covalent interactions in real space. researcher.lifeacs.org It is based on the reduced density gradient (RDG), which highlights regions of low electron density where non-covalent interactions occur. When plotted, these regions appear as isosurfaces, which are color-coded to distinguish between attractive (e.g., hydrogen or halogen bonds, shown in blue), weak (e.g., van der Waals forces, shown in green), and repulsive (e.g., steric clashes, shown in red) interactions. researcher.liferesearchgate.net For this compound, NCI analysis would be particularly useful for visualizing potential halogen bonding involving the chlorine atom, π-stacking interactions, and other van der Waals forces that govern its aggregation in the solid state or its binding to a receptor. researcher.life

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules, providing detailed information on their motion, conformational changes, and intermolecular interactions in a simulated environment, such as a solvent or a biological system. mdpi.comresearchgate.net

For this compound, MD simulations can be set up by placing the molecule in a simulation box filled with a chosen solvent, often water, to mimic aqueous conditions. mdpi.com The system's evolution is then tracked over time (typically nanoseconds) by solving Newton's equations of motion for all atoms, governed by a force field that describes the potential energy of the system. citedrive.com Such simulations allow for the prediction of various macroscopic and microscopic properties, including interaction energies and structural stability. mdpi.comresearchgate.net

Prediction of Molecular Stability and Interactions

MD simulations are a powerful tool for predicting the stability of this compound in different environments and for characterizing its interactions with surrounding molecules. By simulating the compound in a solvent like water, one can calculate key parameters that describe its behavior. mdpi.com

Studies on structurally related pyran-2-one analogues have used MD simulations to calculate interaction energies with water and to count the average number of hydrogen bonds formed. mdpi.com For a chloro-substituted derivative, these simulations can quantify the strength of its interactions with the solvent and identify the primary atomic sites involved. The carbonyl oxygen and nitrogen atoms in such heterocyclic systems are often identified as the most significant sites for forming hydrogen bonds with water. mdpi.com These simulations provide insights into solubility and the local solvent structure around the molecule. mdpi.com

The table below, based on findings for analogous compounds, illustrates the type of data that can be obtained from MD simulations to predict molecular interactions in an aqueous environment. mdpi.com

| Molecule (Analogue) | Interaction Energy with Water (kcal/mol) | Average Number of Hydrogen Bonds with Water | Primary Interaction Sites |

|---|---|---|---|

| Chloro-substituted Pyranone Analogue (RS-6) | ~63 | ~3 | Nitrogen, Oxygen, Chlorine atoms |

| Non-chloro Pyranone Analogue (RS-1) | ~63 | ~3 | Nitrogen, Oxygen atoms |

Data is illustrative and based on reported values for complex pyran-2-one analogues to demonstrate the predictive capabilities of MD simulations. The RS-6 molecule contains a chlorophenyl group. mdpi.com

Furthermore, MD simulations are used in conjunction with molecular docking to assess the stability of a ligand within a protein's binding pocket. researchgate.netresearchgate.net After docking this compound into a target protein, an MD simulation can reveal how the ligand-protein complex behaves over time, confirming the stability of key interactions (like hydrogen bonds and hydrophobic contacts) and providing a more dynamic picture of the binding event. researchgate.net

Thermodynamic Analysis of Reaction Mechanisms

Computational chemistry provides essential tools for the thermodynamic analysis of reaction mechanisms, allowing researchers to predict the feasibility and energy profiles of chemical transformations involving this compound. Density Functional Theory (DFT) is a commonly used method to calculate the energies of reactants, transition states, and products. mdpi.comnih.gov

A significant area of study for 2H-pyran-2-ones is their participation as dienes in Diels-Alder reactions. mdpi.comacs.orgresearchgate.net DFT calculations have been employed to investigate the thermodynamics and kinetics of these cycloadditions. For instance, studies on related 3-acylamino-2H-pyran-2-ones reacting with acetylenedicarboxylates have shown that the reaction proceeds through an initial [4+2] cycloaddition to form a bicyclic intermediate, which is often unstable and undergoes a retro-Diels-Alder reaction to eliminate CO₂ and form a stable aromatic product. mdpi.com

The calculated Gibbs free energies of activation (ΔG‡) for each step provide insight into the reaction kinetics. The first step, the formation of the bicyclic adduct, is typically the rate-determining step with a significantly higher energy barrier compared to the subsequent CO₂ elimination. mdpi.com This is consistent with experimental observations where the bicyclic intermediate is rarely isolated. mdpi.com

The table below presents calculated thermodynamic data for the Diels-Alder reaction of various substituted 2H-pyran-2-ones, illustrating how computational analysis can predict reactivity. mdpi.com

| Reacting Pyran-2-one Analogue | ΔG‡TS1 (kJ/mol) (Cycloaddition) | ΔG‡TS2 (kJ/mol) (CO₂ Elimination) | Reaction Free Energy (ΔGrxn) (kJ/mol) |

|---|---|---|---|

| Analogue 1 (1a) | 162.2 | 145.5 | -165.2 |

| Analogue 2 (1b) | 160.2 | 143.0 | -167.3 |

| Analogue 3 (1l) | 151.7 | 129.5 | -177.5 |

| Analogue 4 (1p) | 169.3 | 151.0 | -158.4 |

Data from a DFT study (ωB97X-D4/def2-TZVP) on the reaction of various 3-acylamino-2H-pyran-2-ones with dimethyl acetylenedicarboxylate. mdpi.com TS1 refers to the transition state for the initial cycloaddition, while TS2 refers to the transition state for the CO₂ elimination.

These thermodynamic analyses are crucial for optimizing reaction conditions and predicting the outcomes of reactions involving this compound. clockss.orgmdpi.com For example, computational studies have successfully predicted the regio- and stereochemical preferences of its cycloadditions with electron-deficient dienophiles. acs.org

Q & A

Basic Research Questions

Q. How can synthetic routes for 4-Chloro-2H-pyran-2-one be optimized using computational tools?

- Methodological Answer : Utilize databases like REAXYS, BKMS_METABOLIC, and PISTACHIO_RINGBREAKER to predict feasible synthetic pathways. For example, precursor scoring with a plausibility threshold >0.01 and Top-N result analysis (e.g., selecting the top 6 routes) can prioritize high-yield pathways. Experimental validation via HPLC or GC-MS is critical to confirm product purity .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- NMR : Confirm structural integrity (e.g., ¹H/¹³C NMR for substituent analysis).

- X-ray crystallography : Resolve ambiguity in stereochemistry (e.g., as demonstrated for chromenopyridine derivatives in crystallographic studies) .

- GC-MS/HPLC : Assess purity and quantify byproducts. Reference CRC Handbook data (e.g., boiling point: 245°C) for cross-verification .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Follow SDS guidelines for pyranone derivatives:

- Ventilation : Use fume hoods to avoid inhalation (vapor pressure: ~0.995 kPa at 25°C).

- PPE : Wear nitrile gloves and safety goggles.

- First Aid : In case of exposure, rinse with water for 15 minutes and consult a physician immediately .

Q. How does the reactivity of this compound vary under acidic vs. basic conditions?